3-Fluoro-2,6-dimethoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2,6-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFSNRMZEUTEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Pathways for 3 Fluoro 2,6 Dimethoxybenzoic Acid
Established Synthetic Routes to 3-Fluoro-2,6-dimethoxybenzoic Acid Precursors
The creation of the target molecule often relies on the availability of appropriately substituted precursors. Key starting materials typically involve fluorinated or methoxylated benzene (B151609) rings that can be further functionalized.
One fundamental precursor is the dimethoxylated aromatic ring. The synthesis of methoxyarenes can be achieved via nucleophilic aromatic substitution (SNAr) on fluoroarenes. nih.gov For instance, chlorinated mono-fluoroarenes can be converted to their corresponding methoxyarenes using sodium methoxide (B1231860) in a solvent like DMF at elevated temperatures. nih.gov This approach could be adapted to produce fluorinated dimethoxybenzene derivatives.
Another critical type of precursor is a fluorinated benzoic acid. The synthesis of 2-Amino-3-fluorobenzoic acid, for example, provides a useful template for building related structures. orgsyn.org Although this specific procedure involves an amino group, it demonstrates a viable route to a fluorinated benzoic acid scaffold which could potentially be modified through deamination and methoxylation steps. orgsyn.org The procedure involves the reaction of 2-fluoroaminobenzene with hydrochloric acid and subsequent steps, highlighting methods for creating fluorinated aromatic acids. orgsyn.org
Furthermore, the non-fluorinated core, 2,6-dimethoxybenzoic acid, is a key intermediate itself. chemicalbook.com Its synthesis from 1,3-dimethoxybenzene (B93181) is well-established and serves as a model for the final carboxylation step in a potential synthesis of the fluorinated analogue. chemicalbook.comgoogle.com
Novel Approaches for the Direct and Indirect Synthesis of this compound
Recent advancements in synthetic chemistry have opened new avenues for the construction of highly substituted benzoic acids, including direct and indirect methods applicable to the this compound scaffold.
Arynes, or dehydrobenzoates, are highly reactive intermediates that can be employed in the synthesis of substituted benzoic acids. The treatment of 3-chloro or 3-bromobenzoic acids with hindered lithium dialkylamides like LDA can generate lithium 2,3- and 3,4-dehydrobenzoates. researchgate.net These arynes can be trapped in situ by nucleophiles. researchgate.net Furthermore, zwitterions that result from the nucleophilic attack of amines on arynes can serve as key intermediates in three-component couplings to produce anthranilic acid derivatives, demonstrating the versatility of aryne chemistry in constructing substituted benzoic acids. researchgate.net This pathway offers a potential, albeit complex, route where a suitably substituted aryne could be trapped to form the desired product.
Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for modifying aromatic rings, particularly those activated by electron-withdrawing groups like fluorine.
SNAr reactions can proceed without a metal catalyst, especially with highly activated substrates or potent nucleophiles. A notable example is the displacement of an ortho-fluoro or ortho-methoxy group in unprotected benzoic and naphthoic acids using organolithium or Grignard reagents. researchgate.net This reaction allows for the direct substitution of a group adjacent to the carboxylic acid, providing a powerful tool for modifying the aromatic core. researchgate.net The displacement of a fluoro or methoxy (B1213986) group can occur with similar effectiveness, and the reaction proceeds readily with various alkyl and aryl Grignard reagents. researchgate.net
Transition-metal-free SNAr reactions, often promoted by a strong base, have become an efficient method for C-N and C-O bond formation. nih.govnih.gov The use of a KOH/DMSO system has been shown to be effective for the nucleophilic substitution of fluoroarenes with various nucleophiles. nih.gov This base-promoted SNAr provides an alternative to metal-catalyzed processes. nih.gov Similarly, the reaction of fluoroarenes with sodium methoxide in DMF is a standard metal-free method to introduce methoxy groups onto an aromatic ring. nih.gov The choice of solvent can be critical; for instance, in some base-catalyzed condensations, using methanol (B129727) as a solvent can lead to a competing SNAr reaction where a methoxy group displaces a fluorine atom, while switching to THF can prevent this side reaction. acgpubs.org
| Substrate Type | Reagent/Base | Solvent | Outcome | Reference |
|---|---|---|---|---|
| Fluoroarenes | KOH | DMSO | N-Arylation (with amine nucleophiles) | nih.gov |
| Chlorinated Fluoroarenes | Sodium Methoxide | DMF | Methoxylation | nih.gov |
| Fluorine-substituted Benzaldehydes | KOH | MeOH | Methoxylation (SNAr) | acgpubs.org |
The introduction of the carboxylic acid group is a crucial step that can be achieved via carboxylation of an organometallic intermediate. A well-documented method for synthesizing the non-fluorinated analogue, 2,6-dimethoxybenzoic acid, involves the reaction of 1,3-dimethoxybenzene with sodium to form an organosodium intermediate, which is then treated with carbon dioxide. chemicalbook.com This direct carboxylation strategy could be applied to a fluorinated version of 1,3-dimethoxybenzene to yield the final target compound. The process involves dispersing sodium in an anhydrous solvent like toluene, adding the dimethoxybenzene precursor, and then introducing gaseous CO2. chemicalbook.com
| Precursor | Reagents | Solvent | Final Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,3-Dimethoxybenzene | 1. Sodium 2. Carbon Dioxide (CO₂) | Toluene | 2,6-Dimethoxybenzoic acid | 68-71% | chemicalbook.com |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Regioselective Fluorination Techniques in the Synthesis of this compound
The primary challenge in the synthesis of this compound lies in achieving regioselective fluorination at the C3 position of the 2,6-dimethoxybenzoic acid core. The two methoxy groups and the carboxylic acid group exert significant directing effects on incoming electrophiles. Both methoxy groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is a deactivating meta-director.
Given the electronic nature of the substituents, electrophilic aromatic substitution is a promising approach. The positions ortho and para to the methoxy groups (C3, C5, and C4) are electronically enriched and thus activated towards electrophilic attack. The C4 position is para to the C1-methoxy group and ortho to the C6-methoxy group, making it a highly likely site for substitution. The C3 and C5 positions are ortho to one methoxy group and meta to the other. The carboxylic acid group at C1 will direct incoming electrophiles to the meta positions (C3 and C5). Therefore, the C3 and C5 positions are activated by one methoxy group and the carboxylic acid's directing effect, making them viable targets for fluorination.
One of the most versatile and widely used electrophilic fluorinating agents is N-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. mdpi.com It is an air-stable, non-volatile, and user-friendly reagent capable of fluorinating a wide range of substrates with often excellent regioselectivity. mdpi.com The reaction with 2,6-dimethoxybenzoic acid would likely proceed via an electrophilic aromatic substitution mechanism.
Another potential strategy for achieving regioselective fluorination is through a directed ortho-metalation (DoM) approach. This method involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate can then react with an electrophilic fluorine source. In the case of 2,6-dimethoxybenzoic acid, the methoxy groups can act as DMGs. Lithiation would be expected to occur at the C3 position, directed by the C2-methoxy group. Subsequent quenching with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), could then install the fluorine atom at the desired position.
Comparative Analysis of Synthetic Efficiency and Selectivity
A direct comparative analysis of synthetic routes for this compound is challenging due to the limited specific literature for this exact molecule. However, we can infer the potential efficiency and selectivity of different methods based on studies of analogous systems.
Electrophilic Fluorination with Selectfluor®
Directed Ortho-Metalation Followed by Fluorination
Data Table: Predicted Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Predicted Advantages | Predicted Disadvantages | Estimated Yield Range (based on analogous systems) |
| Electrophilic Fluorination | 2,6-dimethoxybenzoic acid, Selectfluor® | Single step, mild conditions | Potential for isomeric mixtures, requiring purification | 30-60% (for the desired isomer) |
| Directed Ortho-Metalation | 2,6-dimethoxybenzoic acid, n-BuLi, NFSI | High regioselectivity | Multi-step, requires anhydrous conditions, use of strong base | 40-70% (overall yield) |
It is important to note that the estimated yield ranges are based on reports for the fluorination of similarly substituted aromatic compounds and would require experimental verification for the specific synthesis of this compound.
Chemical Reactivity and Transformational Chemistry of 3 Fluoro 2,6 Dimethoxybenzoic Acid
Reactions Involving the Carboxyl Group of 3-Fluoro-2,6-dimethoxybenzoic Acid
The carboxylic acid functional group is a primary site for chemical modification, allowing for the synthesis of various derivatives.
Esterification and Amidation Transformations
The carboxyl group of this compound can readily undergo esterification and amidation, which are fundamental transformations in organic synthesis. These reactions are crucial for creating derivatives with modified physical, chemical, and biological properties.
Esterification: In a typical acid-catalyzed esterification, this compound would be reacted with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, the esterification of the related 2,6-dimethoxybenzoic acid with absolute ethanol (B145695) yields the corresponding ethyl ester. mdpi.com This process involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. The significant steric hindrance from the two ortho-methoxy groups forces the resulting ester group to be nearly perpendicular to the plane of the aromatic ring. mdpi.com This orientation minimizes resonance interaction between the carbonyl group and the benzene (B151609) ring. mdpi.com
Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive acyl halide or by using coupling agents. The resulting amide derivatives are important in various chemical and pharmaceutical applications. For example, 2,6-dimethoxybenzamide (B3031262) is a known derivative of the parent dimethoxy compound.
A general scheme for these transformations is presented below:
Decarboxylation Mechanisms and Pathways
The decarboxylation of benzoic acids, particularly those bearing electron-donating substituents like methoxy (B1213986) groups, is an important reaction that can be facilitated in acidic conditions. Studies on the analog 2,4-dimethoxybenzoic acid show that the reaction is accelerated in acidic solutions. The proposed mechanism involves the protonation of the electron-rich aromatic ring, which leads to C-C bond cleavage and the release of carbon dioxide. The presence of electron-donating methoxy groups at the ortho and para positions helps to stabilize the positive charge that develops on the ring during the transition state, thus facilitating the reaction.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene Ring
The substituents on the benzene ring of this compound determine the regioselectivity and rate of aromatic substitution reactions.
Influence of Fluoro and Dimethoxy Substituents on Ring Activation and Directivity
The interplay between the activating methoxy groups and the deactivating fluoro group governs the outcome of electrophilic aromatic substitution (EAS).
Substituent Effects on Electrophilic Aromatic Substitution:
| Substituent | Position | Effect on Ring | Directing Influence |
|---|---|---|---|
| -OCH₃ | 2, 6 | Activating (by resonance) | Ortho, Para |
| -F | 3 | Deactivating (by induction) | Ortho, Para |
| -COOH | 1 | Deactivating (by induction and resonance) | Meta |
The two methoxy groups are strong activating groups that donate electron density to the ring through resonance, favoring substitution at the positions ortho and para to them. Conversely, the fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, although it also directs incoming electrophiles to the ortho and para positions through resonance. The carboxylic acid group is a deactivating, meta-directing group.
Given the positions of the substituents on this compound, the combined effects would direct an incoming electrophile primarily to the C5 position, which is para to the C2-methoxy group and ortho to the C6-methoxy group. The C4 position is also activated but may be slightly less favored due to steric hindrance.
Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to a good leaving group. In this compound, the methoxy groups are electron-donating, which disfavors classical SNAr reactions. However, the fluorine atom can act as a leaving group in the presence of very strong nucleophiles, as seen in related compounds.
Halogenation Studies of this compound and Related Analogs
Halogenation is a key electrophilic aromatic substitution reaction. For this compound, the position of further halogenation is directed by the existing substituents. Based on the activating and directing effects discussed previously, an incoming halogen electrophile (e.g., Br⁺ or Cl⁺) would be directed to the C5 position.
For example, the synthesis of related polyhalogenated benzoic acids often involves electrophilic aromatic substitution where a catalyst like iron(III) chloride is used to generate the halogen electrophile. The synthesis of 3-Chloro-2,6-dimethoxybenzoic acid from 2,6-Dimethoxybenzoic acid is a known transformation, indicating that the aromatic ring is sufficiently activated for halogenation to occur. chemicalbook.com
Organometallic Reagent Interactions with this compound
The interaction of this compound with organometallic reagents like organolithium and Grignard reagents can lead to nucleophilic substitution of the fluorine or methoxy groups, particularly those positioned ortho to the carboxylate. Research has demonstrated that unprotected 2-fluoro and 2-methoxybenzoic acids can undergo displacement of the fluoro or methoxy group by various aryl and alkyl Grignard and organolithium reagents. researchgate.net
This type of reaction is presumed to proceed through a pre-coordination of the organometallic reagent with the substrate, followed by an addition/elimination sequence. researchgate.net In the case of this compound, an organometallic reagent could potentially displace the fluorine atom at the C3 position or one of the methoxy groups at the C2 or C6 positions. The reaction with (2,6-dimethoxyphenyl)magnesium bromide has been shown to proceed with less efficiency, likely due to the steric hindrance imposed by the two ortho-methoxy groups. researchgate.net
Reactivity with Organolithium and Grignard Reagents
The interaction of this compound with powerful nucleophiles and bases like organolithium and Grignard reagents is multifaceted. The initial and most rapid reaction is the deprotonation of the acidic carboxylic proton by the organometallic reagent. Following this acid-base reaction, further transformations can occur, primarily guided by the directing effects of the substituents on the aromatic ring.
With organolithium reagents, such as n-butyllithium (n-BuLi), a process known as directed ortho-metalation (DoM) is a key consideration. In DoM, a substituent on an aromatic ring directs the deprotonation (lithiation) to a specific adjacent (ortho) position. The carboxylate group formed in situ is a powerful ortho-directing group, as are methoxy groups. In the case of this compound, the carboxylate and the C2-methoxy group can both direct lithiation. However, the presence of the fluoro group at C3 and the methoxy group at C6 introduces additional electronic and steric factors that influence the regioselectivity of the metalation.
Studies on similar molecules, such as 2-methoxybenzoic acid, have shown that treatment with s-BuLi in the presence of TMEDA (tetramethylethylenediamine) leads to deprotonation exclusively at the position ortho to the carboxylate (the C3 position). researchgate.net A reversal of regioselectivity can sometimes be achieved by using different alkyllithium reagents and additives. researchgate.net For this compound, the C5 position is flanked by two methoxy groups (one ortho and one meta) and is also activated by the ortho fluoro group, making it a potential site for lithiation. The relative directing ability of the carboxylate, methoxy, and fluoro groups, along with steric hindrance, will determine the ultimate site of deprotonation.
Another potential reaction pathway, particularly with Grignard and organolithium reagents, is nucleophilic aromatic substitution (SNAr). Research on unprotected ortho-fluoro and ortho-methoxy benzoic acids has demonstrated that these substituents can be displaced by organolithium and Grignard reagents to form alkyl or aryl substituted benzoic acids. researchgate.net The efficiency of this substitution can be influenced by the nature of the organometallic reagent and the steric environment of the reaction center. For this compound, the fluoro group at C3 is activated towards nucleophilic attack by the ortho carboxylate and para methoxy group.
The table below summarizes the potential reactions of this compound with organometallic reagents based on the reactivity of analogous compounds.
| Reagent Type | Initial Reaction | Subsequent Potential Reactions | Key Influencing Factors |
| Organolithium (e.g., n-BuLi, s-BuLi) | Acid-base reaction (deprotonation of -COOH) | Directed ortho-metalation (lithiation) at C5 or other positions. | Directing ability of -COO⁻, -OCH₃, and -F groups; Steric hindrance; Reagent and solvent system. |
| Grignard (e.g., RMgX) | Acid-base reaction (deprotonation of -COOH) | Nucleophilic aromatic substitution (SNAr) of the fluoro group. | Nucleophilicity of the Grignard reagent; Steric hindrance; Reaction temperature. |
It is important to note that without direct experimental studies on this compound, the precise outcomes of these reactions remain predictive.
Stereoelectronic Effects on Reaction Outcomes
Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, play a crucial role in the chemical transformations of this compound. These effects are not merely a combination of steric and electronic influences but are distinct phenomena arising from orbital overlap.
A significant stereoelectronic principle applicable to this molecule is the "ortho-effect." In substituted benzoic acids, the presence of a substituent at the ortho position to the carboxyl group often leads to an increase in acidity, regardless of the substituent's electronic nature. This is attributed to steric inhibition of resonance, where the ortho substituent forces the carboxyl group out of the plane of the benzene ring. This twisting disrupts the resonance between the carboxyl group and the ring, which has a stabilizing effect on the carboxylate anion, thereby increasing the acidity of the parent acid. In this compound, the C2-methoxy group exerts this ortho-effect.
The regioselectivity of directed ortho-metalation is also heavily influenced by stereoelectronic factors. The coordination of the lithium cation with the heteroatoms of the directing groups (the oxygens of the carboxylate and methoxy groups) stabilizes the transition state leading to deprotonation at the ortho position. The geometry of this chelation complex is critical. For this compound, the lithium cation can potentially coordinate with the carboxylate and the C2-methoxy group, which would direct metalation to the C3 position (currently occupied by fluorine) or the C1-C6 bond. Alternatively, coordination involving the C6-methoxy group could influence lithiation at the C5 position. The presence of the electronegative fluorine atom at C3 will also electronically influence the acidity of the adjacent ring protons, further impacting the site of metalation.
In the context of nucleophilic aromatic substitution, stereoelectronic effects dictate the feasibility and rate of the reaction. For an SNAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group. The fluorine atom in this compound is a good leaving group for SNAr. The electron-withdrawing nature of the carboxyl group and the methoxy groups (through their inductive effect, although they are resonance donors) contributes to the electrophilicity of the ring, making it susceptible to nucleophilic attack. The relative orientation of the incoming nucleophile's orbital and the π-system of the aromatic ring is crucial for the reaction to proceed.
The following table outlines the key stereoelectronic effects and their potential influence on the reactivity of this compound.
| Effect | Description | Influence on Reaction Outcomes |
| Ortho-effect | Steric hindrance from the C2-methoxy group forces the carboxyl group out of the ring plane. | Increases the acidity of the carboxylic acid. Stabilizes the carboxylate anion. |
| Directed ortho-metalation (DoM) | Coordination of an organolithium reagent with the carboxylate and methoxy groups. | Directs lithiation to a specific ortho position, influencing the regioselectivity of subsequent electrophilic trapping. |
| Inductive and Resonance Effects | The fluorine and methoxy groups exert both inductive (electron-withdrawing) and resonance (electron-donating) effects. | Modulates the electron density of the aromatic ring, affecting its susceptibility to both electrophilic and nucleophilic attack. Influences the acidity of ring protons. |
| Orbital Overlap in SNAr | The spatial alignment of the nucleophile's attacking orbital with the π* orbital of the C-F bond. | Determines the feasibility and activation energy for the displacement of the fluoro group. |
Synthesis and Characterization of Derivatives and Functional Analogs of 3 Fluoro 2,6 Dimethoxybenzoic Acid
Preparation of Alkyl and Aryl Esters of 3-Fluoro-2,6-dimethoxybenzoic Acid
The carboxylic acid functional group of this compound is a primary site for derivatization, with esterification being a common transformation to modify the compound's polarity and biological activity. The preparation of alkyl and aryl esters is typically achieved through well-established condensation reactions.
One of the most direct methods for the synthesis of alkyl esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the ester product by using the alcohol as the solvent or by removing water as it is formed. For instance, the synthesis of ethyl 3,5-dimethoxybenzoate (B1226732), a related compound, is accomplished by boiling a solution of the parent acid in absolute ethanol (B145695) with a catalytic amount of concentrated sulfuric acid for an extended period. google.com This method is broadly applicable for the preparation of a variety of simple alkyl esters of this compound.
The synthesis of more complex alkyl or aryl esters may require the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. Treatment of this compound with a chlorinating agent like thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride. This highly reactive intermediate can then be reacted with a wide range of alcohols or phenols to afford the desired esters under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct.
Table 1: Representative Examples of Esterification of Benzoic Acid Derivatives
| Carboxylic Acid Reactant | Alcohol/Phenol | Catalyst/Reagent | Product |
| 3,5-Dimethoxybenzoic acid | Absolute Ethanol | Concentrated Sulfuric Acid | Ethyl 3,5-dimethoxybenzoate google.com |
| 3-Bromobenzoic acid | Ethanol | Lithium Hydroxide (saponification of ester) | 3-Bromobenzoic acid chemicalbook.com |
| General Benzoic Acid | Various Alcohols | Not specified | Alkyl Benzoates |
Synthesis of Halogenated Analogs of this compound
Further halogenation of the aromatic ring of this compound or the synthesis of its other halogenated analogs can lead to compounds with altered physicochemical properties, which can be crucial for tuning their biological activity or material characteristics. The introduction of additional halogen atoms can be achieved through electrophilic aromatic substitution reactions.
The synthesis of chloro and bromo analogs of the closely related 2,6-dimethoxybenzoic acid provides a template for these transformations. For example, 3-chloro-2,6-dimethoxybenzoic acid can be prepared by treating 2,6-dimethoxybenzoic acid with sulfuryl chloride in chloroform (B151607). prepchem.com The reaction proceeds smoothly upon gentle heating to yield the chlorinated product. prepchem.comsigmaaldrich.com Similarly, 3-bromo-2,6-dimethoxybenzoic acid is synthesized by the direct bromination of 2,6-dimethoxybenzoic acid using bromine in a chloroform and dioxane solvent system at room temperature. prepchem.comgoogle.com It is anticipated that similar methodologies could be applied to this compound, leading to the corresponding 3-fluoro-5-chloro- or 3-fluoro-5-bromo-2,6-dimethoxybenzoic acids, though the electronic influence of the existing fluorine atom would need to be considered.
The synthesis of di- and tri-halogenated benzoic acid derivatives has also been reported. For instance, 3,5-dichloro-2,6-dimethoxybenzoic acid is a known compound. glpbio.com The synthesis of such polyhalogenated compounds often involves starting from already halogenated precursors or employing more forceful halogenating conditions.
Table 2: Synthesis of Halogenated 2,6-Dimethoxybenzoic Acid Analogs
| Starting Material | Halogenating Agent | Solvent | Product |
| 2,6-Dimethoxybenzoic acid | Sulfuryl Chloride | Chloroform | 3-Chloro-2,6-dimethoxybenzoic acid prepchem.com |
| 2,6-Dimethoxybenzoic acid | Bromine | Chloroform/Dioxane | 3-Bromo-2,6-dimethoxybenzoic acid prepchem.comgoogle.com |
| 5-Chloroanthranilic acid | Sodium Nitrite/Sulfuric Acid | Isopropanol/Water | 3-Chlorobenzoic acid prepchem.com |
| 3,5-Dichloro-2,6-difluoro-4-hydroxybenzoic acid | Heat (decarboxylation) | Dimethylformamide | 2,6-Dichloro-3,5-difluorophenol prepchem.com |
Development of Biaryls and Other Coupling Products Derived from this compound
The construction of biaryl structures is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to organic electronics. This compound and its derivatives are valuable precursors for the synthesis of functionalized biaryls through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this purpose, involving the reaction of an aryl halide or triflate with an arylboronic acid or its ester. tcichemicals.com
In the context of this compound, the carboxylic acid group can be converted to a halogen, such as bromine or iodine, to serve as the electrophilic partner in a Suzuki-Miyaura coupling. Alternatively, the fluorine atom itself can, under certain conditions, participate in C-F activation and subsequent coupling, although this is generally more challenging. researchgate.net The preparation of fluorinated biphenyl (B1667301) derivatives has been demonstrated through Suzuki-Miyaura coupling reactions catalyzed by heterogeneous palladium nanoparticles. mdpi.com These reactions often exhibit good versatility and conversion rates. mdpi.com
Another important strategy is the palladium-catalyzed C-N cross-coupling, which allows for the synthesis of N-arylated compounds. nih.gov The use of specialized phosphine (B1218219) ligands, such as RuPhos and BrettPhos, has enabled the efficient coupling of aryl halides with a wide range of primary and secondary amines. nih.gov This methodology could be applied to halogenated derivatives of this compound to generate novel amine-containing structures.
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis
| Aryl Halide/Pseudohalide | Coupling Partner | Catalyst System | Product Type |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Fluorinated Biphenyl mdpi.com |
| 3-Halo-2-aminopyridines | Primary and Secondary Amines | RuPhos/BrettPhos-Pd Precatalysts | N-Substituted 2,3-Diaminopyridines nih.gov |
| Fluorobenzene | Phenylboronic acid | Heterogeneous Palladium Catalysts | Biphenyl researchgate.net |
| Aryl Bromides | Arylboronic Acids | Homogeneous Palladium Catalysts | Biaryl Compounds tcichemicals.com |
Derivatives with Modified Methoxy (B1213986) Substituents
Modification of the methoxy groups of this compound offers another avenue for structural diversification. The ether linkages can be cleaved to reveal hydroxyl groups, which can then be further functionalized.
A common method for the demethylation of methoxy-substituted benzoic acids is the use of strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). These reagents can effectively cleave the methyl-oxygen bond to yield the corresponding phenols. For example, in a multi-gram scale synthesis of 2-bromo-1,3-dimethoxybenzene, a related compound, the starting material is 2,6-dimethoxybenzoic acid, highlighting the manipulation of such structures in synthetic sequences. rsc.org The resulting hydroxyl groups can then be alkylated with different alkyl halides to introduce longer or more complex alkoxy chains, or they can be converted to other functional groups. The selective mono-demethylation of one of the two methoxy groups would present a synthetic challenge but could potentially be achieved by carefully controlling reaction conditions or through the use of more sterically hindered reagents.
Table 4: Reactions Involving Methoxy Group Transformations
| Starting Material | Reagent(s) | Transformation | Product Type |
| 2,6-Dimethoxybenzoic acid | Bu₄NBr₃, K₃PO₄ | Decarboxylative Bromination | 2-Bromo-1,3-dimethoxybenzene rsc.org |
| Resorcinol | Dimethylformamide, CO₂, K₂CO₃ | Carboxylation and Methylation | 3,5-Dimethoxybenzoic acid google.com |
| 2-Fluoroaminobenzene | HCl, Water | Diazotization and Hydrolysis | 2-Amino-3-fluorobenzoic acid orgsyn.org |
| 2,6-Dihalobenzoic acid | Not specified | Not specified | Not a preferred route due to starting material availability google.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 2,6 Dimethoxybenzoic Acid and Its Derivatives
Vibrational Spectroscopy (FTIR and Raman) for Conformational and Intermolecular Interaction Analysis
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the functional groups and intermolecular interactions within a molecule. These complementary methods are highly sensitive to the specific vibrational modes of chemical bonds and can reveal details about molecular conformation and hydrogen bonding. bohrium.com
For 3-Fluoro-2,6-dimethoxybenzoic acid, the vibrational spectrum is dominated by contributions from the carboxylic acid, methoxy (B1213986), and fluoro-substituted benzene (B151609) ring moieties. While specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from its parent compound, 2,6-dimethoxybenzoic acid, and other substituted benzoic acids. ucl.ac.ukacs.org
Key vibrational modes expected for this compound include:
O-H Stretching: A broad absorption band in the FTIR spectrum, typically in the 2500-3300 cm⁻¹ region, is characteristic of the hydroxyl group of the carboxylic acid involved in hydrogen bonding. In the solid state, benzoic acids commonly form hydrogen-bonded dimers, which significantly broadens this peak. acs.org
C=O Stretching: The carbonyl stretch of the carboxylic acid is a very strong and sharp band in the infrared spectrum, generally appearing between 1680 and 1740 cm⁻¹. For dimeric benzoic acids, this band is often observed around 1680-1710 cm⁻¹. In solvents capable of accepting hydrogen bonds, this equilibrium can be disrupted, leading to shifts in the C=O frequency. acs.orgucl.ac.uk
C-O Stretching: The C-O stretching vibrations from the carboxylic acid and the two methoxy groups are expected in the 1200-1320 cm⁻¹ (acid) and 1000-1300 cm⁻¹ (ether) regions. The asymmetric and symmetric stretches of the Ar-O-CH₃ system will give rise to distinct bands.
C-F Stretching: The introduction of a fluorine atom to the benzene ring would produce a strong C-F stretching vibration, typically found in the 1100-1400 cm⁻¹ range. This band is often intense in the IR spectrum.
Aromatic Vibrations: C-H stretching modes on the aromatic ring appear above 3000 cm⁻¹, while in-plane and out-of-plane bending vibrations and ring stretching modes occur in the fingerprint region (below 1600 cm⁻¹).
The formation of intermolecular hydrogen bonds is a critical factor in the vibrational spectra of benzoic acids. Studies on 2,6-dimethoxybenzoic acid show that in apolar solvents, it forms conventional hydrogen-bonded dimers, which are in equilibrium with monomers. acs.org In polar solvents that can act as hydrogen bond acceptors, the formation of these dimers is inhibited in favor of interactions with the solvent. acs.orgucl.ac.uk FTIR and Raman spectroscopy can effectively monitor these interactions by observing shifts in the O-H and C=O stretching frequencies, providing insight into the association state of the molecule in different environments.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.
Proton (¹H) NMR Investigations
The ¹H NMR spectrum provides information on the number and environment of protons in a molecule. For the parent compound, 2,6-dimethoxybenzoic acid, the spectrum is relatively simple, showing a singlet for the six equivalent protons of the two methoxy groups and characteristic signals for the three aromatic protons. researchgate.net
For this compound, the introduction of the fluorine atom breaks the molecular symmetry, leading to a more complex spectrum:
Aromatic Protons: The two remaining aromatic protons at the C4 and C5 positions are no longer chemically equivalent. They would appear as a system of two distinct multiplets, likely in the range of δ 6.5-7.5 ppm. The signal for H4 would be split by the adjacent H5 (³JHH) and by the fluorine atom at C3 (³JHF). The signal for H5 would be split by H4 (³JHH) and potentially show a smaller, long-range coupling to the fluorine atom (⁴JHF).
Methoxy Protons: The two methoxy groups at C2 and C6 are no longer equivalent. Therefore, two distinct singlets would be expected, each integrating to three protons. Their chemical shifts would be influenced by their proximity to the fluorine and carboxylic acid groups.
Carbon (¹³C) NMR Analysis
¹³C NMR spectroscopy maps the carbon framework of a molecule. In 2,6-dimethoxybenzoic acid, signals for the carboxyl carbon, the two equivalent methoxy carbons, and the distinct aromatic carbons are observed. researchgate.net
The spectrum of this compound would show nine distinct carbon signals due to the loss of symmetry. A key feature would be the presence of carbon-fluorine (C-F) coupling, which is invaluable for assignment:
C3 Signal: The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JC-F), typically in the range of 240-260 Hz, appearing as a doublet.
Adjacent Carbons (C2, C4): These carbons would show two-bond coupling (²JC-F), which is smaller, often around 20-30 Hz.
Other Carbons: Three-bond (³JC-F) and four-bond (⁴JC-F) couplings to the remaining carbons would also be present, though with progressively smaller coupling constants.
Carboxyl Carbon: Studies on meta-substituted benzoic acids have shown that the chemical shift of the carboxyl carbon is sensitive to the electronic effects of the substituent. nih.gov
Table 1: Predicted ¹³C NMR Spectral Features for this compound This table is predictive and based on general principles and data from analogous compounds.
| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected Splitting Pattern (due to Fluorine) | Expected Coupling Constant (Hz) |
|---|---|---|---|
| C=O | 165-170 | Doublet or Triplet (small) | ³JC-F or ⁴JC-F (~1-4 Hz) |
| C1 | 115-125 | Doublet (small) | ³JC-F (~5-10 Hz) |
| C2 | 155-160 | Doublet | ²JC-F (~20-30 Hz) |
| C3 | 158-163 | Doublet (large) | ¹JC-F (~240-260 Hz) |
| C4 | 105-115 | Doublet | ²JC-F (~20-30 Hz) |
| C5 | 125-135 | Doublet (small) | ³JC-F (~5-10 Hz) |
| C6 | 155-160 | Doublet (small) | ⁴JC-F (~1-3 Hz) |
| OCH₃ (C2) | 55-65 | Singlet or Doublet (small) | ⁴JC-F (~1-3 Hz) |
| OCH₃ (C6) | 55-65 | Singlet or Doublet (small) | ⁵JC-F (~0-1 Hz) |
Fluorine (¹⁹F) NMR for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. This signal would likely appear as a doublet of doublets due to coupling with the two nearest aromatic protons, H4 (³JHF) and potentially H5 (⁴JHF), although the latter coupling may be too small to resolve. The precise chemical shift would provide a signature for the specific electronic environment created by the ortho-methoxy and meta-carboxyl groups.
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Molecular Conformation and Geometry in the Solid State
While a crystal structure for this compound is not publicly available, its conformation can be reliably predicted from the well-documented structure of 2,6-dimethoxybenzoic acid.
In 2,6-dimethoxybenzoic acid, significant steric hindrance between the two ortho-methoxy groups and the carboxylic acid group forces the carboxyl group to twist out of the plane of the benzene ring by a substantial angle of 56.1°. This non-planar conformation is a defining structural feature. It is highly probable that this compound would adopt a similar twisted conformation, as the introduction of a fluorine atom at the meta-position does not add significant steric bulk near the carboxylic acid group.
Furthermore, this steric hindrance prevents the formation of the typical centrosymmetric hydrogen-bonded dimers commonly observed in other benzoic acids. Instead, the molecules of 2,6-dimethoxybenzoic acid are linked into infinite chains by single O-H···O hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of the next. This chain motif is a direct consequence of the twisted geometry. It is therefore expected that this compound would also exhibit this chain-like packing arrangement in its crystal structure rather than the classic dimer motif.
Table 2: Selected Crystallographic Data for the Analogous Compound 2,6-Dimethoxybenzoic Acid
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Twist Angle (Carboxyl vs. Ring) | 56.12 (9)° | |
| Hydrogen Bonding Motif | C(3) chains via O-H···O |
Supramolecular Assembly and Hydrogen Bonding Networks
The supramolecular assembly of benzoic acid derivatives is predominantly governed by the formation of robust hydrogen bonds, typically involving the carboxylic acid functional group. In the case of substituted 2,6-dimethoxybenzoic acids, the steric hindrance imposed by the two methoxy groups at the ortho positions significantly influences the conformation of the molecule and its subsequent hydrogen bonding motifs.
A detailed analysis of the closely related compound, 2,6-dimethoxybenzoic acid (2,6-DMBA) , provides critical insights into the potential supramolecular structures of its 3-fluoro derivative. 2,6-DMBA is known to exhibit polymorphism, crystallizing in at least three different forms, each characterized by a unique hydrogen bonding network. mdpi.combohrium.com Two of these polymorphs, forms II and III, feature the classic centrosymmetric carboxylic acid homodimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming an R²₂(8) graph-set motif. mdpi.com This is a common and highly stable arrangement for carboxylic acids in the solid state.
However, the most stable polymorph of 2,6-DMBA, form I, displays a different hydrogen bonding pattern. nih.gov In this form, the molecules are arranged in infinite chains through catemeric O-H···O hydrogen bonds. nih.govnih.gov This arrangement arises from a change in the conformation of the carboxylic acid group relative to the benzene ring. The steric pressure from the ortho-methoxy groups forces the carboxyl group to twist out of the plane of the aromatic ring. nih.gov This torsional strain can favor the formation of open-chain structures over the more compact dimeric motifs.
Crystal Packing Analysis
The crystal packing of 2,6-dimethoxybenzoic acid (2,6-DMBA) polymorphs reveals how the interplay of strong hydrogen bonds and weaker van der Waals forces directs the three-dimensional architecture. In the dimeric forms (II and III), the hydrogen-bonded pairs act as fundamental building blocks that are then packed into a crystalline lattice. mdpi.com The arrangement of these dimers is influenced by factors such as shape-fitting and the optimization of weaker intermolecular contacts.
The introduction of a fluorine atom to create This compound would introduce additional packing considerations. The fluorine atom can participate in various weak interactions, including halogen bonding and dipole-dipole interactions, which could significantly influence the crystal packing. The presence of the C-F bond introduces a localized dipole that can interact with other polar groups in neighboring molecules.
Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can be a significant stabilizing force in the crystal packing of benzoic acid derivatives. The fluorine substituent can modulate the electron density of the aromatic ring, thereby influencing the strength and geometry of these π-π interactions. Studies on other fluorinated benzoic acids have shown that such interactions contribute to the stability of the crystal lattice.
Computational and Theoretical Chemistry Studies of 3 Fluoro 2,6 Dimethoxybenzoic Acid
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a preferred tool for its balance of accuracy and computational cost, making it ideal for studying substituted benzoic acids. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to approximate the distribution of electrons within the molecule.
Molecular Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy state is found.
For 3-fluoro-2,6-dimethoxybenzoic acid, this analysis would reveal key structural parameters. The orientation of the carboxylic acid group and the two methoxy (B1213986) groups relative to the benzene (B151609) ring are of particular interest. Due to steric hindrance from the adjacent methoxy groups, the carboxylic acid group may be twisted out of the plane of the benzene ring. Similarly, the methoxy groups themselves may adopt specific rotational conformations to minimize steric clash. Conformational analysis would explore these different rotational possibilities (isomers) to identify the global minimum energy structure, which represents the most likely conformation of the isolated molecule.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential - MEP)
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the analysis would map the distribution of these orbitals, showing which parts of the molecule are most involved in potential electron-transfer reactions.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative and positive electrostatic potential.
Red/Yellow areas indicate negative potential (electron-rich), typically found around electronegative atoms like oxygen and fluorine. These sites are susceptible to electrophilic attack.
Blue areas indicate positive potential (electron-poor), usually found around hydrogen atoms, particularly the acidic proton of the carboxyl group. These sites are prone to nucleophilic attack.
An MEP map for this compound would clearly identify the acidic proton and the carbonyl oxygen as primary sites for interaction.
Vibrational Frequency Calculations and Spectroscopic Correlation
After geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.
By comparing the calculated vibrational frequencies with experimentally recorded spectra, researchers can confidently assign specific peaks to particular bond stretches, bends, and torsions within the molecule. For instance, this analysis would help assign the characteristic stretching frequencies for the C=O, C-O, O-H, and C-F bonds in this compound. Often, calculated frequencies are scaled by a factor to correct for approximations in the theoretical model and improve agreement with experimental data.
Reactivity Site Prediction through Topological Analyses (ELF, LOL, RDG)
Advanced topological analyses provide deeper insights into chemical bonding and reactivity.
Electron Localization Function (ELF): ELF maps the probability of finding an electron pair in a given region of the molecule. It visually distinguishes core electrons, covalent bonds, and lone pairs, providing a clear picture of the molecule's electronic domains.
Localized Orbital Locator (LOL): Similar to ELF, LOL provides information about electron localization, often with clearer differentiation between bonded and lone pair regions.
Reduced Density Gradient (RDG): RDG analysis is used to identify and visualize non-covalent interactions, such as hydrogen bonds and van der Waals forces. For a dimeric form of this compound, RDG would be essential for characterizing the strength and nature of the hydrogen bonds between the carboxylic acid groups.
Natural Bond Orbital (NBO) and Population Analyses
Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. This method provides valuable information about charge distribution and intramolecular interactions.
Key insights from NBO analysis include:
Natural Atomic Charges: It calculates the charge on each atom, offering a more refined view than other methods.
Molecular Dynamics (MD) Simulations for Solution-State Behavior
While DFT calculations are excellent for describing a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water or ethanol (B145695).
MD simulations model the movements of atoms over time by solving Newton's equations of motion. This approach allows researchers to understand how the molecule interacts with its environment. For this compound, an MD simulation could:
Analyze the solvation shell, showing how solvent molecules arrange themselves around the solute.
Investigate the stability of the intermolecular hydrogen bonds that would form between acid molecules in solution.
Study the conformational dynamics, revealing how the molecule flexes and changes shape in response to thermal energy and solvent interactions.
This provides a dynamic picture of the molecule's behavior that complements the static, gas-phase information obtained from DFT.
Self-Association and Dimerization Propensity in Various Solvents
There is no specific research data available on the self-association and dimerization propensity of this compound in various solvents. While studies on the parent compound, 2,6-dimethoxybenzoic acid, have explored its ability to form hydrogen-bonded dimers in apolar solvents, these findings cannot be directly extrapolated to its 3-fluoro derivative due to the potential influence of the fluorine atom on the electronic and steric properties of the molecule.
Solute-Solvent Interactions and Hydrogen Bond Dynamics
Detailed investigations into the solute-solvent interactions and hydrogen bond dynamics of this compound are not documented in the current scientific literature. Research on similar benzoic acid derivatives has shown that solvents with a higher hydrogen bond acceptor propensity can interact with the carboxylic group, thereby influencing self-association. However, without specific computational or spectroscopic studies on this compound, its behavior in different solvent environments remains uncharacterized.
Applications of 3 Fluoro 2,6 Dimethoxybenzoic Acid As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
While specific, extensively documented examples of the use of 3-fluoro-2,6-dimethoxybenzoic acid in the total synthesis of complex natural products are not prevalent in publicly available literature, its structure suggests significant potential as a precursor. The strategic placement of the fluoro, methoxy (B1213986), and carboxylic acid groups allows for a variety of synthetic manipulations.
One notable mention in the literature describes the formation of this compound from 2,4-dimethoxyfluorobenzene. This reaction highlights the stability of the substitution pattern and its accessibility through the reaction of related precursors. The carboxylic acid moiety can be readily converted into other functional groups, such as amides, esters, or alcohols, which are common functionalities in biologically active molecules. The fluorine atom and methoxy groups can influence the electronic properties and conformation of the target molecule, potentially enhancing its biological activity or modifying its physical properties.
Table 1: Potential Transformations of this compound
| Starting Material | Reagents and Conditions | Product Functional Group |
| This compound | SOCl₂, then an amine | Amide |
| This compound | An alcohol, acid catalyst | Ester |
| This compound | LiAlH₄ or BH₃ | Primary Alcohol |
| This compound | Curtius, Hofmann, or Schmidt rearrangement | Aniline derivative |
Building Block for Fluorinated Aromatic Compounds
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. As a fluorinated aromatic compound, this compound serves as a valuable building block for the synthesis of other fluorinated aromatic structures.
The fluorine atom on the aromatic ring can direct further electrophilic aromatic substitution reactions to specific positions, allowing for the controlled synthesis of more highly substituted benzene (B151609) derivatives. Furthermore, the existing functional groups can be modified to build more complex fluorinated scaffolds. For instance, the carboxylic acid can be used to link the fluorinated aromatic ring to other molecular fragments.
Intermediate in the Synthesis of Agrochemicals
Although direct evidence of the use of this compound in commercial agrochemicals is scarce in the available literature, its structural motifs are found in some classes of herbicides and fungicides. Benzoic acid derivatives are known to be important intermediates in the agrochemical industry.
The substitution pattern of this compound, particularly the presence of the 2,6-dimethoxy substitution, is reminiscent of the toxophore of certain classes of herbicides that inhibit acetolactate synthase (ALS) or other key enzymes in plant biosynthetic pathways. The fluorine atom can enhance the efficacy and selectivity of the active ingredient. While speculative without direct research findings, the compound represents a viable starting material for the exploratory synthesis of new agrochemical candidates.
Role in the Development of Advanced Materials
The application of fluorinated aromatic compounds in the development of advanced materials is a growing area of research. These materials can include liquid crystals, polymers with special properties, and organic electronics. While there are no specific reports detailing the use of this compound in this context, its molecular structure suggests potential utility.
The combination of the rigid aromatic core, the polar carboxylic acid group, and the electron-withdrawing fluorine atom could be beneficial for the design of molecules with specific packing properties in the solid state, which is crucial for applications in organic semiconductors or nonlinear optics. The methoxy groups can influence the solubility and processing characteristics of any resulting materials. Further research would be needed to explore these potential applications.
Crystallization Science and Polymorphism of 3 Fluoro 2,6 Dimethoxybenzoic Acid Analogs
Identification and Characterization of Polymorphic Forms
There are no published studies that identify or characterize any polymorphic forms of 3-Fluoro-2,6-dimethoxybenzoic acid.
Thermodynamic Stability and Phase Transitions of Polymorphs
Without the identification of polymorphs, no data exists on their relative thermodynamic stability or any potential phase transitions.
Influence of Additives on Crystallization and Polymorphic Outcome
Research on how additives might influence the crystallization process and direct the formation of specific polymorphs of this compound has not been reported.
Correlation between Solution-State Self-Association and Solid-State Polymorphism
There are no available studies that investigate the self-association behavior of this compound in solution and how it may correlate with any solid-state polymorphic forms.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Methodologies
The chemical industry is undergoing a paradigm shift towards more environmentally benign processes. For 3-Fluoro-2,6-dimethoxybenzoic acid, future research will likely prioritize the development of sustainable and green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste streams.
Key areas of focus for green synthesis will include:
Catalytic C-H Activation: Direct C-H functionalization is a powerful tool for creating C-C and C-X bonds. Research into catalytic systems, potentially using transition metals like palladium, rhodium, or copper, could enable the direct fluorination or carboxylation of a suitable dimethoxybenzene precursor, thereby reducing the number of synthetic steps and improving atom economy.
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and the ability to easily scale up reactions. The development of a continuous flow synthesis for this compound would represent a significant advancement in its production.
Biocatalysis: The use of enzymes to catalyze specific chemical transformations is a hallmark of green chemistry. Future research may explore the potential of engineered enzymes, such as halogenases or carboxylases, to selectively synthesize this compound or its precursors from simple, renewable starting materials.
| Green Chemistry Principle | Application to this compound Synthesis |
| Atom Economy | Development of addition reactions that incorporate all atoms of the reactants into the final product. |
| Use of Catalysis | Employment of catalytic reagents in place of stoichiometric ones to reduce waste. |
| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Investigating biosynthetic routes from plant-derived materials. |
Exploration of New Reactivity Modes and Catalytic Applications
The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) groups, suggest that it could exhibit novel reactivity. Future research will likely delve into uncovering these new reaction pathways and exploring the catalytic potential of its derivatives.
Potential areas of investigation include:
Organocatalysis: The carboxylic acid moiety of this compound could be utilized as a directing group or as a component of a bifunctional organocatalyst. Its specific steric and electronic profile could lead to high levels of stereoselectivity in asymmetric transformations.
Transition Metal Catalysis: Derivatives of this compound could serve as ligands for transition metal catalysts. The fluorine and methoxy substituents can tune the electronic properties of the metal center, potentially leading to catalysts with enhanced activity or selectivity for a variety of cross-coupling reactions.
Photoredox Catalysis: The aromatic ring of this compound could be a suitable substrate or catalyst in photoredox reactions. The fluorine atom can influence the excited-state properties of the molecule, opening up new avenues for light-driven chemical transformations.
Advanced Computational Predictions for Rational Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. For this compound, computational studies will play a crucial role in guiding future experimental work.
Key applications of computational methods will include:
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways and predict the feasibility of new transformations involving this compound. This can help to prioritize experimental efforts and avoid unpromising avenues of research.
Designing Novel Derivatives: Computational screening can be used to predict the properties of a large number of virtual derivatives of this compound. This "in silico" approach can identify candidates with desired electronic, steric, or biological properties for subsequent synthesis and testing.
Understanding Non-covalent Interactions: The fluorine atom and methoxy groups can participate in a variety of non-covalent interactions, such as hydrogen bonding and halogen bonding. Computational models can provide detailed insights into these interactions, which are crucial for understanding the behavior of the molecule in biological systems and in the solid state.
| Computational Method | Application to this compound Research |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in different environments. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. |
Integration with Materials Science and Supramolecular Chemistry
The self-assembly of molecules into well-defined supramolecular structures is a rapidly growing area of research with applications in materials science, nanotechnology, and drug delivery. The functional groups on this compound make it an attractive building block for the construction of novel supramolecular assemblies and functional materials.
Future research in this area may focus on:
Crystal Engineering: The carboxylic acid group is a reliable hydrogen bond donor and acceptor, and the fluorine atom can participate in halogen bonding. By carefully controlling the crystallization conditions, it may be possible to create a variety of crystalline polymorphs and co-crystals of this compound with tailored physical properties.
Liquid Crystals: The rigid aromatic core and the potential for directional intermolecular interactions suggest that derivatives of this compound could exhibit liquid crystalline behavior. The synthesis and characterization of such materials could lead to new applications in displays and sensors.
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal ions, forming porous, crystalline materials known as MOFs. MOFs based on this compound could have applications in gas storage, separation, and catalysis. The fluorine and methoxy groups could be used to tune the pore size and chemical environment within the framework.
Q & A
Q. How is 3-Fluoro-2,6-dimethoxybenzoic acid employed in crystallographic fragment-based drug discovery?
- Methodological Answer: In crystallographic studies, brominated analogs like 3-bromo-2,6-dimethoxybenzoic acid (Br6) are used as fragments to probe binding sites in proteins such as HIV-1 protease. The bromine atom facilitates unambiguous identification via anomalous X-ray scattering, even at low occupancy. For fluorinated analogs like this compound, similar strategies can be applied by leveraging fluorine’s electronegativity and small atomic radius to study halogen bonding or electrostatic interactions. Automated data collection pipelines (e.g., AutoDrug at SSRL) and refinement tools (e.g., SHELXL) are critical for resolving weak electron density patterns .
Q. What are the synthetic routes for preparing this compound, and how does fluorination impact its stability?
- Methodological Answer: Fluorination is typically achieved via electrophilic aromatic substitution or halogen exchange reactions. The fluorine atom at the 3-position enhances thermal stability and lipophilicity compared to non-fluorinated analogs. Synthetic protocols should optimize reaction conditions (e.g., temperature, catalyst) to avoid demethylation or decarboxylation side reactions. For example, demethylation of halogenated dimethoxybenzoic acids using HBr-HOAc can lead to halogen migration or loss, as observed in related compounds like 4-bromo-2,6-dimethoxybenzoic acid .
Q. How can crystallographic software (e.g., SHELX) aid in analyzing the structure of this compound derivatives?
- Methodological Answer: SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography. For fluorinated compounds, anisotropic displacement parameters and restraint files should be adjusted to account for fluorine’s unique electron density. High-resolution data (≤1.0 Å) is recommended to resolve positional disorder in methoxy or fluorine groups. Validation tools in the WinGX suite can further assess geometric accuracy .
Advanced Research Questions
Q. What mechanistic insights explain halogen migration during demethylation of halogenated dimethoxybenzoic acids?
- Methodological Answer: Demethylation of 4-bromo-2,6-dimethoxybenzoic acid with HBr-HOAc results in bromine migration to the 5-position, forming 5-bromoresorcinol. This involves a debromination-rebromination mechanism where the halogen relocates to positions ortho/para to hydroxyl groups. Fluorine’s higher electronegativity may reduce such migration but requires verification via isotopic labeling or computational modeling (DFT studies). Reaction monitoring via HPLC or NMR is essential to track intermediates .
Q. How does the fluorine substituent influence electronic properties and binding affinity in drug design applications?
- Methodological Answer: Fluorine’s electron-withdrawing effect increases the acidity of the carboxylic acid group (pKa ~2.5–3.0), enhancing hydrogen-bonding potential with protein targets. In fragment-based drug discovery, this property can improve binding to polar residues (e.g., Lys55 in HIV-1 protease). Comparative studies with non-fluorinated analogs (e.g., 2,6-dimethoxybenzoic acid) using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantify affinity changes .
Q. Can this compound serve as a precursor for decarboxylative C–H functionalization in organic synthesis?
- Methodological Answer: Yes. Decarboxylative C–H arylation, as demonstrated in BODIPY dye synthesis, can utilize 2,6-dimethoxybenzoic acid derivatives. The fluorine atom stabilizes the transition state via inductive effects, facilitating regioselective coupling. Optimizing catalysts (e.g., Pd/Ag systems) and solvents (e.g., DMF/DMSO) is critical. Monitoring reaction progress with LC-MS ensures minimal side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
